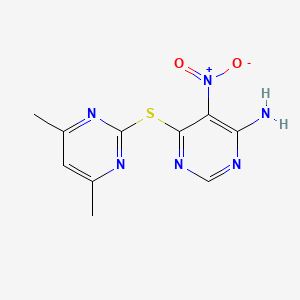

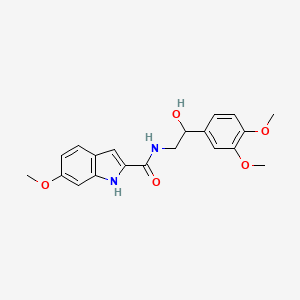

![molecular formula C14H9ClF3N3 B2796848 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439111-04-3](/img/structure/B2796848.png)

5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known for their wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows the generation of structurally diverse derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 2-chlorophenyl group at the 5-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the substituents at different positions . For instance, the presence of EDGs at position 7 on the fused ring can favor large absorption/emission intensities .Applications De Recherche Scientifique

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds are highlighted for their versatility in drug discovery, showcasing a broad spectrum of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies of these compounds are particularly emphasized, underscoring the potential for developing drug-like candidates targeting various diseases. This category's synthetic strategies and significant biological properties, along with SAR studies, offer a foundation for further exploration and exploitation in developing potential drug candidates (Cherukupalli et al., 2017).

Regio-Orientation in Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines involves detailed regio-orientation and regioselectivity considerations, particularly in the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. This review focuses on the challenges and strategies to achieve precise structural configurations in the synthesis of pyrazolo[1,5-a]pyrimidines, highlighting the significance of regio-orientation in designing compounds with desired biological properties (Mohamed & Mahmoud, 2019).

Application in Hybrid Catalysts Synthesis

The synthesis of pyranopyrimidine scaffolds, related to pyrazolo[1,5-a]pyrimidines, demonstrates their applicability in developing hybrid catalysts for the pharmaceutical industry. The review covers synthetic pathways employing diversified hybrid catalysts, emphasizing the role of these scaffolds in facilitating the synthesis of lead molecules for medicinal applications (Parmar et al., 2023).

Optical Sensors and Drug Applications

Pyrimidine derivatives, closely related to pyrazolo[1,5-a]pyrimidines, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This review spans the applications of pyrimidine-based optical sensors and their biological and medicinal significance, illustrating the multifaceted applications of these heterocycles beyond their traditional drug use cases (Jindal & Kaur, 2021).

Mécanisme D'action

Target of Action

The primary target of 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all eukaryotic cells . By preventing CDK2 from phosphorylating its substrates, the compound halts the progression of the cell cycle at the G1/S transition . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties

Result of Action

The compound has been shown to have potent cytotoxic activity against several cancer cell lines . It inhibits the growth of these cells and can induce apoptosis . The most potent anti-proliferative compounds showed significant inhibitory activity with IC50 values in the nanomolar range .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction suggests that the compound could potentially be used as a therapeutic agent in cancer treatment .

Cellular Effects

In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This inhibition is likely due to the compound’s interaction with CDK2, which could disrupt normal cell cycle progression and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules such as CDK2 . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression and potentially inducing apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been observed to change over time . For instance, upon continuous excitation, the fluorescence intensities of the compound were found to decrease, suggesting photobleaching .

Metabolic Pathways

Given its inhibitory effects on CDK2, it is likely that the compound could influence pathways related to cell cycle regulation .

Subcellular Localization

The subcellular localization of this compound is also not well known at this time. Given its interactions with CDK2, it is possible that the compound could be localized to regions of the cell where CDK2 is present .

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3N3/c1-8-6-13-19-11(9-4-2-3-5-10(9)15)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUVPVIFXFXTKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

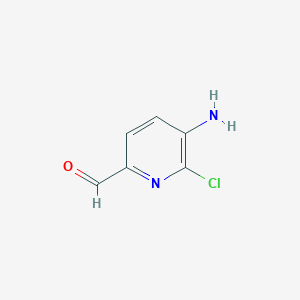

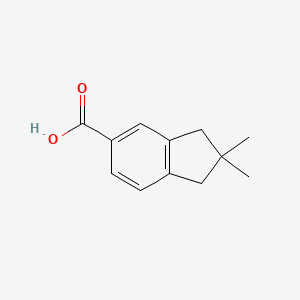

![3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2796766.png)

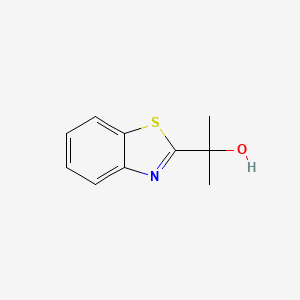

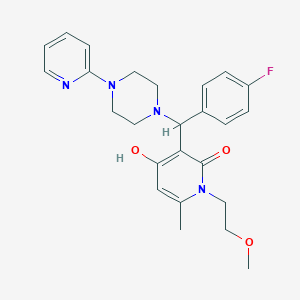

![2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2796771.png)

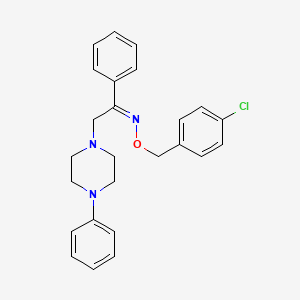

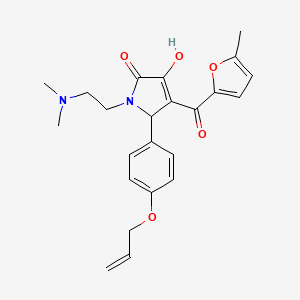

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2796774.png)

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)

![methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B2796783.png)